(2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid
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Overview
Description
(2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring with the trifluoromethyl group. This can be achieved through a cyclization reaction using appropriate precursors.
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a substitution reaction, where a suitable acetic acid derivative reacts with the pyridine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The trifluoromethyl group and the acetic acid moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction typically produces more reduced forms of the original compound.
Scientific Research Applications
(2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
(2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-propionitrile: Similar structure but with a nitrile group instead of an acetic acid moiety.
(2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-propionic acid: Similar structure with a propionic acid group.
Uniqueness
(2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various scientific and industrial purposes.
Properties
IUPAC Name |
2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)5-1-2-6(13)12(3-5)4-7(14)15/h1-3H,4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNZKQDJXMHRPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(F)(F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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